molecular formula C28H27N3O7 B3117382 DBCO-PEG1-NHS ester CAS No. 2228857-34-7

DBCO-PEG1-NHS ester

Cat. No.: B3117382
CAS No.: 2228857-34-7
M. Wt: 517.5 g/mol
InChI Key: TYDZSBPFYBWRTP-UHFFFAOYSA-N
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Description

DBCO-PEG1-NHS ester is a compound that contains several functional groups, including a dibenzylcyclooctyne group, a polyethylene glycol linker, and an N-hydroxysuccinimide ester group. This compound is widely used in drug research and development due to its ability to react specifically and efficiently with primary amines, forming a covalent bond. It is commonly used in copper-free click chemistry reactions .

Mechanism of Action

Target of Action

The primary target of DBCO-PEG1-NHS ester are primary amines (-NH2) on biomolecules . These can be found on the side chains of lysine residues or aminosilane-coated surfaces .

Mode of Action

This compound interacts with its targets through a covalent bond formation . The NHS ester moiety of the compound reacts selectively and efficiently with primary amines at neutral or slightly basic conditions . This reaction forms stable amide bonds, enabling the covalent attachment of the DBCO-PEG1 moiety to proteins, peptides, or other molecules containing primary amines .

Biochemical Pathways

The DBCO group in this compound allows for rapid and selective coupling to azide-containing molecules through a highly specific click chemistry reaction . This reaction is part of the strain-promoted alkyne-azide cycloaddition (SPAAC) pathway .

Pharmacokinetics

The hydrophilic PEG spacer arm in this compound improves the water solubility of the compound . This property, along with the long and flexible connection provided by the PEG spacer, minimizes steric hindrance involved with ligation . These factors contribute to the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.

Result of Action

The result of the action of this compound is the formation of a covalent bond with primary amines on biomolecules . This enables the covalent attachment of the DBCO-PEG1 moiety to proteins, peptides, or other molecules containing primary amines . The compound is commonly used for copper-free Click Chemistry reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG1-NHS ester involves the conjugation of dibenzylcyclooctyne with polyethylene glycol and N-hydroxysuccinimide ester. The reaction typically occurs in a dry, water-miscible organic solvent such as dimethyl sulfoxide or dimethylformamide. The NHS ester moiety is moisture-sensitive and should be handled under an inert atmosphere to avoid hydrolysis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

DBCO-PEG1-NHS ester primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .

Common Reagents and Conditions

The reaction with primary amines typically occurs at neutral to slightly basic pH (7.0-8.5) and can be carried out at room temperature. Common reagents include primary amine-containing compounds such as lysine residues or aminosilane-coated surfaces .

Major Products Formed

The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in the conjugation of the DBCO-PEG1 moiety to the target molecule .

Scientific Research Applications

DBCO-PEG1-NHS ester is widely used in various scientific research applications, including:

Comparison with Similar Compounds

DBCO-PEG1-NHS ester is unique due to its combination of functional groups, which provide several advantages:

Similar Compounds

These compounds share similar functional groups but differ in the length of the polyethylene glycol linker, which can affect their solubility, stability, and reactivity.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O7/c32-24(29-16-18-37-17-15-28(36)38-31-26(34)13-14-27(31)35)11-12-25(33)30-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)30/h1-8H,11-19H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDZSBPFYBWRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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